molecular formula C6H8N2O4S2 B1351581 {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 62557-05-5

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B1351581
CAS No.: 62557-05-5
M. Wt: 236.3 g/mol
InChI Key: FOYGOEJLNFZKGH-UHFFFAOYSA-N
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Description

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid is a small molecule drug-like compound with the molecular formula C₆H₈N₂O₄S₂ and a molecular weight of 236.3 g/mol . It features a thiazole core substituted with a methanesulfonamide group and an acetic acid side chain, providing versatile chemical handles for further derivatization and bioconjugation . This structure is of significant interest in medicinal chemistry and drug discovery research, particularly for the synthesis and development of novel therapeutic agents . The compound is characterized by a Canonical SMILES of CS(=O)(=O)NC1=NC(=CS1)CC(=O)O and has a topological polar surface area of 133 Ų, which can influence its pharmacokinetic properties . It is supplied with a Certificate of Analysis (COA) to ensure quality and batch-to-batch consistency for reliable experimental results . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Not for human or animal consumption. Researchers are advised to consult the safety data and hazard statements, which include warnings such as P261 and P280, before use .

Properties

IUPAC Name

2-[2-(methanesulfonamido)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O4S2/c1-14(11,12)8-6-7-4(3-13-6)2-5(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYGOEJLNFZKGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=NC(=CS1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390174
Record name {2-[(Methanesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62557-05-5
Record name {2-[(Methanesulfonyl)amino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methanesulfonamido-1,3-thiazol-4-yl)acetic acid
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Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically follows these key stages:

Detailed Synthetic Routes

Thiazole Ring Construction
  • The thiazole core is synthesized by cyclization of α-haloketones or α-haloesters with thiourea or related sulfur-nitrogen sources.
  • Alternative methods include condensation of thioamides with α-haloketones.
  • The choice of solvent (e.g., tetrahydrofuran, acetonitrile) and base (organic or inorganic) influences the yield and purity.
Methylsulfonylamino Group Introduction
  • The methylsulfonyl group is introduced by sulfonylation of an amino-thiazole intermediate using methylsulfonyl chloride or related reagents.
  • Reaction conditions typically involve a base such as triethylamine to neutralize the generated acid.
  • The sulfonylation step is carefully controlled to avoid overreaction or side products.
Acetic Acid Side Chain Attachment
  • The acetic acid group is introduced by alkylation of the thiazole ring with haloacetic acid derivatives or by direct substitution.
  • Protecting groups may be used to prevent side reactions during multi-step synthesis.
  • Hydrolysis or deprotection steps follow to yield the free acid.

Representative Example from Patent Literature

A patent (WO2016132378A2) describes a process involving:

  • Reaction of thiazol-5-yl-methanol derivatives with alkyl or aryl haloformates in the presence of a base to form intermediates.
  • Subsequent treatment with ethyl acetate-HCl to yield acetic acid-substituted thiazole compounds.
  • Use of solvents such as dichloromethane and hydrocarbon solvents (hexane, heptane) for extraction and purification.
  • Isolation by solvent removal techniques including filtration, rotary evaporation, spray drying, or lyophilization.
  • Final purification steps to obtain the target compound with high purity and yield.

Data Table: Summary of Key Preparation Parameters

Step Reagents/Conditions Solvents Temperature (°C) Time (hrs) Notes
Thiazole ring formation α-Haloketone + thiourea THF, acetonitrile 25–80 3–8 Base presence optional; solvent choice affects yield
Methylsulfonylation Methylsulfonyl chloride + base (e.g., Et3N) Dichloromethane 0–30 1–4 Controlled addition to avoid side reactions
Acetic acid side chain attachment Haloacetic acid derivative + base Ethyl acetate, DCM 25–85 3–8 May require protection/deprotection steps
Purification Filtration, rotary evaporation, lyophilization Various (DCM, hexane) Ambient Variable Multiple solvent washes to ensure purity

Research Findings and Optimization Notes

  • Solvent selection is critical for reaction efficiency and product isolation. Dichloromethane and ethyl acetate are preferred for sulfonylation and acetic acid attachment steps due to their polarity and ease of removal.
  • Base choice affects reaction rates and side product formation. Triethylamine is commonly used for sulfonylation, while inorganic bases like potassium hydroxide are used for hydrolysis steps.
  • Temperature control is essential to maintain selectivity, especially during sulfonylation and acetic acid introduction.
  • Purification techniques such as spray drying and lyophilization improve the solid-state properties and stability of the final compound.
  • Yields reported in patent examples range from moderate to high (e.g., 10–80%), depending on the step and scale.

Chemical Reactions Analysis

Types of Reactions

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds containing thiazole and sulfonamide moieties exhibit substantial antimicrobial properties. Specifically, {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid has demonstrated efficacy against various Gram-positive and Gram-negative bacteria.

Case Study on Antibacterial Efficacy:
A recent study evaluated the antibacterial activity of this compound against multidrug-resistant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA). The compound showed minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid, indicating its potential as an effective treatment against resistant bacterial strains .

Anticancer Applications

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structural features have exhibited cytotoxicity against several cancer cell lines.

Case Study on Cytotoxic Effects:
In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma), this compound demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and the methylsulfonylamino group can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The acetic acid moiety may also play a role in modulating the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid with analogous thiazole derivatives, focusing on substituents, molecular properties, and functional roles:

Compound Name Substituent (Position 2) Molecular Weight (g/mol) Key Functional Groups Solubility & Polarity Applications/Notes
This compound Methylsulfonylamino (-NHSO₂CH₃) 236.27 Sulfonamide, carboxylic acid Moderate (polar sulfonamide) Intermediate for enzyme inhibitors; bioactive small molecules.
{2-[(tert-Butoxycarbonyl)amino]-1,3-thiazol-4-yl}acetic acid Boc-protected amino (-NHBoc) ~283.30 Carbamate, carboxylic acid Low (hydrophobic Boc group) Synthetic intermediate; amino group protected for peptide coupling.
Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate Phenylsulfonylamino (-NHSO₂Ph) 326.39 Sulfonamide, ethyl ester Low (lipophilic ester) Prodrug form; ester enhances membrane permeability.
2-{2-[(5-Chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid 5-Chloropyridinylamino 269.71 Chloropyridine, carboxylic acid Moderate (polar pyridine) Potential kinase inhibitors; chlorine enhances electrophilicity.
{2-[(Thien-2-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid Thienylcarbonylamino (-NHCOTh) ~280.32 Thiophene, carboxylic acid Moderate (heteroaromatic) Targets sulfur-metabolizing enzymes; improved metabolic stability.
[2-(4-Chlorobenzoylamino)-thiazol-4-yl]-acetic acid 4-Chlorobenzoylamino (-NHCOC₆H₄Cl) 296.73 Chlorobenzoyl, carboxylic acid Low (aromatic hydrophobicity) Antibacterial agents; chlorine increases lipophilicity.

Key Comparative Insights

Substituent Effects on Solubility :

  • The methylsulfonyl group in the target compound enhances polarity compared to hydrophobic substituents like Boc (tert-butoxycarbonyl) or phenylsulfonyl . This improves aqueous solubility, critical for drug bioavailability.
  • Ethyl ester derivatives (e.g., ) exhibit higher lipophilicity, favoring passive diffusion across biological membranes but requiring hydrolysis to the active carboxylic acid form .

Electronic and Steric Influence :

  • Electron-withdrawing groups (e.g., -SO₂CH₃, -Cl) increase the electrophilicity of the thiazole ring, enhancing reactivity in nucleophilic substitutions .
  • Bulky substituents like phenylsulfonyl or chlorobenzoyl may sterically hinder interactions with enzymatic active sites compared to the smaller methylsulfonyl group .

Biological Activity: Methylsulfonylamino derivatives are prevalent in protein tyrosine phosphatase (PTP) inhibitors due to sulfonamide’s ability to mimic phosphate groups . Chloropyridinylamino analogs (e.g., ) show promise in kinase inhibition, leveraging pyridine’s π-stacking capability with ATP-binding pockets . Thienylcarbonyl derivatives (e.g., ) exhibit enhanced metabolic stability in vivo compared to phenyl-based analogs, attributed to thiophene’s resistance to oxidative degradation .

Biological Activity

{2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid (CAS Number: 62557-05-5) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Molecular Formula : C₆H₈N₂O₄S₂
  • Molecular Weight : 236.27 g/mol
  • Structural Characteristics : The compound features a thiazole ring, which is known for its biological activity, particularly in antimicrobial and anticancer applications.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains. A study highlighted the compound's ability to inhibit the growth of Gram-positive and Gram-negative bacteria through disruption of bacterial cell wall synthesis.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus1550
Escherichia coli1250
Pseudomonas aeruginosa1050

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Assay
A recent study evaluated the cytotoxic effects of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines using the MTT assay.

Cell Line IC₅₀ (µM) Mechanism of Action
MCF-725Apoptosis induction
HT-2930Cell cycle arrest

Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like rheumatoid arthritis.

The biological activity of this compound is largely attributed to its interaction with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways that promote inflammation and cancer cell survival.
  • Gene Expression Modulation : It can alter the expression levels of genes associated with apoptosis and cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing {2-[(Methylsulfonyl)amino]-1,3-thiazol-4-yl}acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiazole derivatives are often prepared by reacting substituted thioamides with α-haloacetic acids in alkaline media . Yield optimization requires careful control of stoichiometry (e.g., equimolar ratios of reactants), temperature (typically 60–80°C), and base selection (e.g., NaOH or KOH). Monitoring via TLC or HPLC is critical to track intermediate formation (e.g., thiol intermediates) and minimize side products like over-alkylated derivatives .

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Structural confirmation involves a combination of:

  • Elemental analysis to verify empirical formula.
  • IR spectroscopy to identify functional groups (e.g., S=O stretching at ~1150 cm⁻¹ for sulfonamide, C=O at ~1700 cm⁻¹ for the acetic acid moiety) .
  • Mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular ion peaks and fragmentation patterns.
  • Single-crystal X-ray diffraction (using SHELX or ORTEP software) for absolute configuration determination, especially if crystallinity is achieved .

Q. What chromatographic methods are suitable for purity assessment of this compound?

  • Methodological Answer : Reverse-phase HPLC with UV-DAD detection (e.g., C18 column, acetonitrile/water gradient) is widely used. Method validation includes parameters like linearity (R² > 0.99), LOD/LOQ, and precision (RSD < 2%). For example, a similar thiazole derivative was analyzed using 0.1% formic acid in mobile phases to enhance peak symmetry .

Advanced Research Questions

Q. How does the sulfonamide substituent influence the compound’s electronic properties and reactivity in biological systems?

  • Methodological Answer : The methylsulfonyl group is a strong electron-withdrawing moiety, which polarizes the thiazole ring and enhances hydrogen-bonding capacity. Computational studies (DFT or molecular docking) can map electrostatic potential surfaces to predict binding interactions with biological targets (e.g., enzymes or receptors). Experimental validation via SAR studies (e.g., comparing IC₅₀ values against analogs with varying substituents) is critical .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Discrepancies between predicted and observed NMR/IR peaks may arise from tautomerism or solvent effects. For example, thiazole ring protons often exhibit deshielding (δ 7.5–8.5 ppm in ¹H NMR). Cross-validation using 2D NMR (HSQC, HMBC) and X-ray crystallography is essential. In cases of ambiguous NOE correlations, variable-temperature NMR can reveal dynamic processes .

Q. How can degradation pathways of this compound be characterized under physiological conditions?

  • Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS/MS identify degradation products. For instance, acidic conditions may hydrolyze the sulfonamide group, while oxidation could target the thiazole ring. Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics, with mass balance calculations ensuring no unaccounted impurities .

Q. What crystallographic challenges arise in resolving the compound’s crystal structure, and how are they addressed?

  • Methodological Answer : Poor crystal quality or twinning can complicate refinement. Using SHELXL for small-molecule refinement, parameters like R-factor (< 5%) and Flack x parameter (for chirality) are optimized. For macromolecular complexes (e.g., protein-ligand co-crystals), molecular replacement or experimental phasing (SHELXC/D/E) may be required .

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